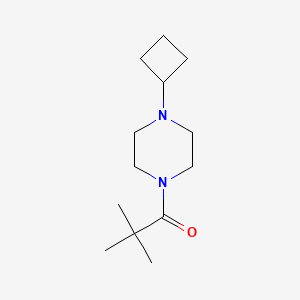
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-cyclobutylpiperazine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-4-(4-cyclobutylpiperazin-1-yl)-butane-1,4-dione
- 1-(4-Chlorophenyl)-4-(4-cyclopropylpiperazin-1-yl)-butane-1,4-dione
- 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-butane-1,4-dione
Uniqueness
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyclobutylpiperazine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction is facilitated by a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Purification is achieved through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic effects in various conditions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Effects : Potential analgesic properties have been noted in preliminary studies.
- Anti-inflammatory Activity : Investigations suggest that it may reduce inflammation through modulation of inflammatory pathways .
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of this compound demonstrated its potential as a modulator of serotonin receptors. The compound showed promise in reducing anxiety-like behaviors in animal models, suggesting its utility in treating anxiety disorders.
Case Study 2: Enzyme Inhibition
In vitro studies highlighted the compound's ability to inhibit certain kinases involved in cancer progression. This inhibition could provide a basis for developing anticancer therapies targeting specific signaling pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-4-(4-cyclobutylpiperazin-1-yl)-butane-1,4-dione | Structure | Antidepressant effects |
| 1-(4-Chlorophenyl)-4-(4-cyclopropylpiperazin-1-yl)-butane-1,4-dione | Structure | Antipsychotic properties |
The unique cyclobutyl piperazine moiety in our compound contributes to its distinct pharmacological profile compared to other derivatives.
属性
IUPAC Name |
1-(4-cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXZCNZKGUBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














